molecular formula C20H16N4O B10874256 1-(1H-benzimidazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(1H-benzimidazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B10874256
M. Wt: 328.4 g/mol
InChI Key: IWCISFLTRCJWKN-UHFFFAOYSA-N
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Description

1-(1H-benzimidazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex heterocyclic compound that combines the structural features of benzimidazole and indazole Benzimidazole is a bicyclic compound consisting of fused benzene and imidazole rings, known for its diverse biological activities Indazole, on the other hand, is a bicyclic compound with fused benzene and pyrazole rings

Preparation Methods

The synthesis of 1-(1H-benzimidazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step reactions starting from readily available precursors One common synthetic route involves the condensation of o-phenylenediamine with an aromatic aldehyde to form the benzimidazole core This intermediate is then subjected to further cyclization reactions to form the indazole ring systemReaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur or acidic conditions to facilitate the cyclization process .

Chemical Reactions Analysis

1-(1H-benzimidazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole and indazole rings, using reagents like halogens or alkylating agents.

    Cyclization: Further cyclization reactions can be performed to introduce additional ring systems or modify existing ones

Scientific Research Applications

1-(1H-benzimidazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one has shown promise in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to tubulin proteins, disrupting microtubule assembly and inhibiting cell division. This mechanism is similar to that of other benzimidazole derivatives, which exhibit antiparasitic and anticancer activities. The indazole ring system may also contribute to the compound’s biological activity by interacting with various enzymes and receptors .

Comparison with Similar Compounds

1-(1H-benzimidazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-6-phenyl-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C20H16N4O/c25-19-11-14(13-6-2-1-3-7-13)10-18-15(19)12-21-24(18)20-22-16-8-4-5-9-17(16)23-20/h1-9,12,14H,10-11H2,(H,22,23)

InChI Key

IWCISFLTRCJWKN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1N(N=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5

Origin of Product

United States

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